

A Comparative Guide to N3 and Other Irreversible Covalent Mpro Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. Irreversible covalent inhibitors, which form a stable bond with the enzyme, offer a promising therapeutic strategy. This guide provides a detailed comparison of the well-characterized irreversible covalent Mpro inhibitor, N3, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.

Performance Comparison of Irreversible Covalent Mpro Inhibitors

The following table summarizes the key performance indicators for N3 and other selected irreversible covalent inhibitors of SARS-CoV-2 Mpro. These inhibitors all act by covalently modifying the catalytic cysteine residue (Cys145) in the Mpro active site.



Inhibitor	Type of Warhead	IC50 (μM)	kobs/[I] (M ⁻¹ s ⁻¹) or Ki (μΜ)	Antiviral Activity (EC50, µM)	Cell Line
N3	Michael Acceptor	-	11,300	16.77	Vero
GRL-1720	Indole chloropyridiny I ester	0.32 (after 10 min incubation)	Ki = 2.15	15	VeroE6
Cinanserin	-	~5	-	19 - 34	Vero
Ebselen	Organoseleni um	0.67	-	4.67	Vero
Jun9-62-2R	Dichloroaceta mide	0.43	-	2.05	Caco2- hACE2

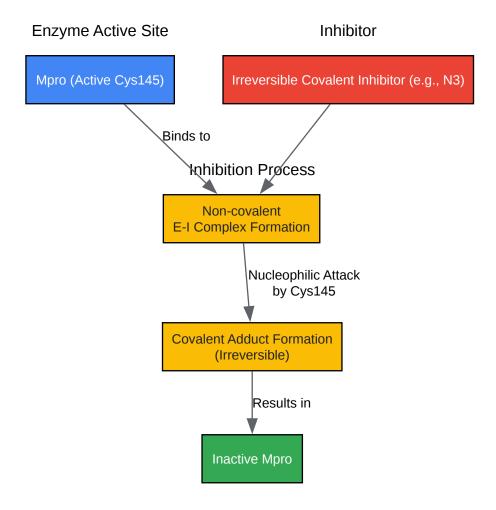
Note: IC50 (Half-maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value signifies greater potency. kobs/[I] is the second-order rate constant for enzyme inactivation, providing a measure of the efficiency of covalent bond formation. Ki (Inhibition constant) for irreversible inhibitors reflects the binding affinity before the covalent reaction. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response, in this case, the concentration required to inhibit viral replication by 50% in cell culture.

Mechanism of Action: Covalent Inhibition of Mpro

Irreversible covalent inhibitors of Mpro, such as N3, typically function by forming a permanent covalent bond with the catalytic cysteine residue (Cys145) in the enzyme's active site. This process effectively and permanently inactivates the enzyme, thereby halting the viral replication process. The general mechanism involves a two-step process: initial non-covalent binding of the inhibitor to the active site, followed by a chemical reaction that forms the covalent bond. N3, being a Michael acceptor, undergoes a nucleophilic attack by the thiolate of Cys145.[1][2]

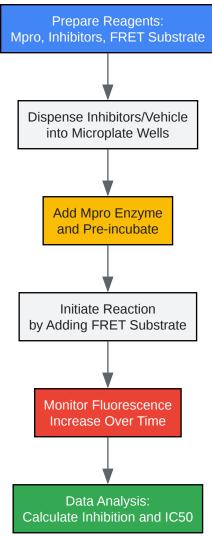


General Mechanism of Irreversible Covalent Mpro Inhibition





Workflow for FRET-based Mpro Inhibition Assay



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